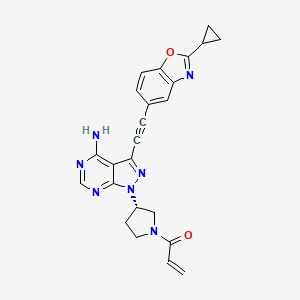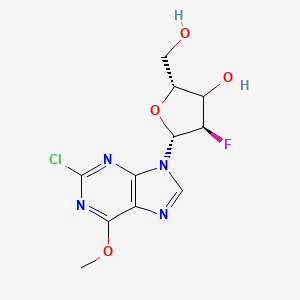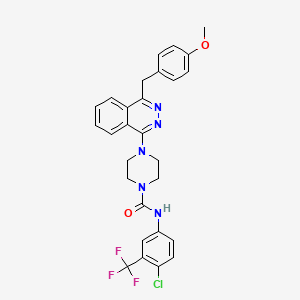
Cyanine 3.5 chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
花青素 3.5 氯化物是一种红色荧光染料,属于花青素染料家族。它以其标记肽、蛋白质和寡核苷酸中氨基的能力而闻名。 该化合物激发波长为 591 nm,发射波长为 604 nm 。花青素染料由于其高荧光强度和宽光谱范围,广泛应用于各种科学领域。
准备方法
合成路线及反应条件
花青素 3.5 氯化物可以通过一系列化学反应合成,这些反应涉及在两个氮原子之间形成聚甲炔链。 合成通常涉及使用杂环化合物和抗衡阴离子来稳定结构 。反应条件通常包括特定的温度和溶剂,以确保染料的正确形成。
工业生产方法
在工业环境中,花青素染料(包括花青素 3.5 氯化物)的生产涉及大规模化学合成过程。 这些过程针对高产率和高纯度进行了优化,通常使用自动化系统来控制反应条件并监测最终产品的质量 。
化学反应分析
反应类型
花青素 3.5 氯化物经历各种化学反应,包括:
取代反应: 染料可以与肽、蛋白质和寡核苷酸中的氨基反应,形成稳定的共价键。
氧化和还原: 花青素染料可以发生氧化还原反应,这可能会影响它们的荧光特性。
常用试剂和条件
与花青素 3.5 氯化物反应中常用的试剂包括:
含氨基的化合物: 这些对于标记过程至关重要。
形成的主要产物
花青素 3.5 氯化物反应形成的主要产物是标记的肽、蛋白质和寡核苷酸。 这些标记的化合物被用于各种科学应用,包括成像和诊断 。
科学研究应用
作用机制
花青素 3.5 氯化物的作用机制涉及其与生物分子中氨基形成共价键的能力。 这种标记过程增强了生物分子的荧光特性,使其适合于成像和诊断应用 。 分子靶标包括肽、蛋白质和寡核苷酸,所涉及的途径主要与荧光共振能量转移 (FRET) 和其他基于荧光的机制有关 。
相似化合物的比较
类似化合物
花青素 3.5 氯化物是更广泛的花青素染料家族的一部分,其中包括以下化合物:
花青素 3 (Cy3): 另一种具有类似性质但光谱特性不同的红色荧光染料。
花青素 5 (Cy5): 一种具有更长波长的染料,用于不同的成像应用。
花青素 7 (Cy7): 一种用于深层组织成像的近红外染料。
独特性
花青素 3.5 氯化物因其特定的激发和发射波长而独一无二,使其适合某些其他染料可能不那么有效的成像应用。 它与氨基形成稳定的共价键的能力也使其与其他荧光染料区别开来 。
属性
分子式 |
C42H44ClN3O4 |
|---|---|
分子量 |
690.3 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate;chloride |
InChI |
InChI=1S/C42H44N3O4.ClH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
OMCXFDHJRPGVBF-UHFFFAOYSA-M |
手性 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)

![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)

phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)




